5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole
説明
5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a unique fusion of three distinct pharmacophores:
- 1,4-Diazepane linker: A seven-membered ring with two nitrogen atoms, providing conformational flexibility and enhanced solubility compared to smaller azepane analogs .
- 3-Methyl-1,2,4-oxadiazole moiety: A five-membered heterocycle acting as a bioisostere for esters or amides, improving metabolic stability and hydrogen-bonding capacity .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions.
特性
IUPAC Name |
3-methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8O/c1-11-16-14(23-19-11)9-20-5-2-6-21(8-7-20)13-4-3-12-17-15-10-22(12)18-13/h3-4,10H,2,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZLZUQZNWCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the c-Met kinase , a unique member of the receptor tyrosine kinases (RTKs) expressed in both normal and malignant cells. c-Met is a cell-surface receptor for hepatocyte growth factor (HGF), a pleiotropic cytokine that conveys a unique combination of pro-migratory, anti-apoptotic, and mitogenic signals.
Mode of Action
The compound interacts with its target, the c-Met kinase, inhibiting its activity. This inhibition disrupts the signaling pathways mediated by c-Met, leading to changes in cellular processes such as cell growth and migration.
類似化合物との比較
Pyrazolo-Triazolopyrimidine Derivatives ()
Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compounds 7 , 9 ) share a triazole-fused heterocyclic core but differ in ring size and substitution:
- Core Differences : The target compound’s triazolopyridazine core (six-membered pyridazine) vs. triazolopyrimidine (six-membered pyrimidine) affects electronic distribution and binding selectivity. Pyridazine’s electron-deficient nature may enhance interactions with aromatic residues in enzyme pockets .
- Isomerization Behavior : Unlike triazolopyrimidines, which undergo isomerization under acidic/basic conditions (e.g., 7 → 6 ), the rigidity of the triazolopyridazine-diazepane system in the target compound likely reduces such reactivity, improving stability .
Triazolo-Thiadiazole Derivatives ()
Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibit:
- The target compound’s oxadiazole group may offer stronger hydrogen-bonding interactions compared to thiadiazole’s sulfur atom, altering target affinity .
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Implications
Synthetic Feasibility : The target compound’s synthesis likely involves coupling a pre-formed triazolopyridazine intermediate with diazepane and oxadiazole precursors, contrasting with ’s use of pyrazolopyrimidine cyclization .
Bioactivity Prediction : While direct data are lacking, the oxadiazole and diazepane groups suggest improved pharmacokinetics over thiadiazole analogs, albeit with trade-offs in lipophilicity .
Stability Advantage : The absence of isomerization-prone motifs (cf. ’s pyrazolotriazolopyrimidines) positions this compound as a more stable candidate for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
